

# LDR102: A Technical Guide to a Novel ROR1 Inhibitor

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Compound of Interest		
Compound Name:	LDR102	
Cat. No.:	B15543129	Get Quote

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This document provides an in-depth technical overview of **LDR102**, a potent and selective inhibitor of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1). **LDR102**, also identified as Compound 19h in preclinical development, has emerged as a significant tool for cancer research and a potential therapeutic agent, particularly in the context of triple-negative breast cancer (TNBC). This guide details its chemical structure, physicochemical properties, mechanism of action, and the experimental methodologies used for its characterization.

# **Core Chemical and Physical Properties**

**LDR102** is a complex heterocyclic molecule designed for high-affinity binding to the ROR1 pseudokinase domain. Its identity and core properties are summarized below.



Property	Value	Source
IUPAC Name	3-((1H-pyrazolo[3,4-b]pyridin- 4-yl)ethynyl)-N-(3-(4- (methoxymethoxy)phenyl)-1- methyl-1H-indol-6-yl)-4- methylbenzamide	
Synonyms	LDR-102, LDR 102, Compound 19h	<del>-</del>
Molecular Formula	C33H27N5O3	
Molecular Weight	541.61 g/mol	-
Exact Mass	541.2114	-
CAS Number	3053223-31-4	-
InChI Key	JOSUWBQNUKVUJH- UHFFFAOYSA-N	<del>-</del>

# **Biological Activity and Mechanism of Action**

**LDR102** functions as a selective inhibitor of ROR1, a pseudokinase that is overexpressed in various hematological and solid tumors but shows minimal expression in healthy adult tissues. ROR1 is a key component of the non-canonical Wnt signaling pathway and plays a crucial role in cancer cell proliferation, survival, and migration.

# In Vitro Potency and Selectivity

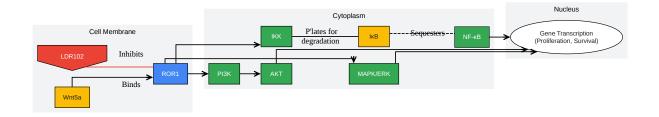
**LDR102** demonstrates high potency against the ROR1 receptor and inhibits the proliferation of ROR1-expressing cancer cell lines.



Assay Type	Target/Cell Line	Value	Source
Binding Affinity (K <sub>i</sub> )	ROR1	0.10 μΜ	
Enzymatic Inhibition (IC50)	ROR1	324.6 nM	
Cell Proliferation (IC50)	H1975 (NSCLC)	0.36 μΜ	
Cell Proliferation (IC50)	MDA-MB-231 (TNBC)	0.47 μΜ	_
Cell Proliferation (IC50)	A549 (NSCLC)	1.37 μΜ	-

### **ROR1 Signaling Pathway Inhibition**

ROR1, upon activation by its ligand Wnt5a, initiates a signaling cascade that promotes oncogenesis. It lacks intrinsic catalytic activity but functions as a scaffold, activating downstream pathways critical for cancer cell survival and proliferation. **LDR102** inhibits these downstream signaling events by binding to ROR1. The key affected pathways include PI3K/AKT, MAPK/ERK, and NF-κB.



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ROR1 Signaling Pathway and LDR102 Inhibition.

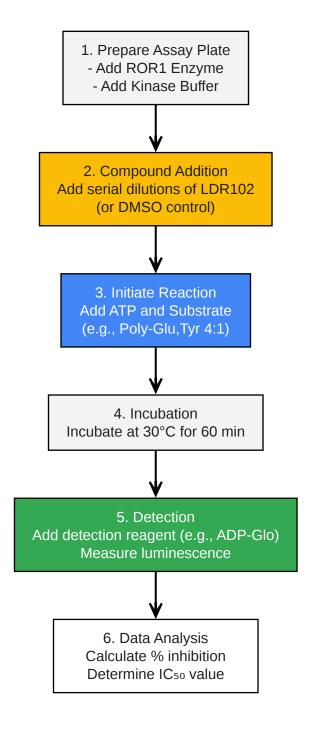
# **Experimental Protocols**

The characterization of **LDR102** involves standard biochemical and cell-based assays. The following sections detail representative methodologies.

## **ROR1** Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of LDR102 to inhibit ROR1 activity directly.





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Workflow for a typical ROR1 biochemical kinase assay.

#### Methodology:

• Reagents: Recombinant human ROR1 enzyme, kinase assay buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT), ATP, and a suitable substrate.



#### Procedure:

- The ROR1 enzyme is pre-incubated with varying concentrations of LDR102 (typically in DMSO) in a 96- or 384-well plate.
- The kinase reaction is initiated by adding a mixture of ATP and the substrate.
- The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- The reaction is stopped, and the amount of product (e.g., ADP) or remaining substrate is quantified using a detection reagent. Luminescence or fluorescence is measured with a plate reader.
- Analysis: The signal is converted to percent inhibition relative to a DMSO control, and the IC<sub>50</sub> value is determined by fitting the data to a four-parameter logistic curve.

### **Cell Viability Assay (MTT-based)**

This assay measures the effect of **LDR102** on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

#### Methodology:

- Cell Culture: Cancer cell lines (e.g., MDA-MB-231, H1975) are seeded in 96-well plates and allowed to adhere overnight.
- Treatment: Cells are treated with a range of concentrations of LDR102 for a specified period (e.g., 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
- Solubilization: After incubation (e.g., 4 hours), a solubilizing agent (e.g., DMSO or a
  detergent solution) is added to dissolve the formazan crystals.



- Measurement: The absorbance of the resulting purple solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.
- Analysis: Absorbance values are normalized to untreated control cells to calculate the
  percentage of cell viability. The IC<sub>50</sub> value, the concentration at which 50% of cell growth is
  inhibited, is then calculated.

### **Pharmacokinetics**

Preclinical studies have indicated that **LDR102** possesses favorable pharmacokinetic properties. While detailed data from peer-reviewed sources is pending, vendor information suggests good characteristics in rat models, indicating potential for oral bioavailability and in vivo efficacy.

### Conclusion

**LDR102** is a well-characterized, potent, and selective ROR1 inhibitor with demonstrated antiproliferative activity in cancer cell lines. Its defined mechanism of action, targeting a key oncogenic pathway, makes it an invaluable research tool for studying ROR1 biology and a promising candidate for further therapeutic development against ROR1-expressing malignancies.

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